![molecular formula C14H16FN3 B7464171 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline](/img/structure/B7464171.png)
7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline
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Overview
Description
7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers because of its unique properties and potential applications in a variety of fields.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline in lab experiments is its ability to selectively target certain enzymes or receptors, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research involving 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is a complex process that involves several steps. One common method of synthesis involves the use of a palladium-catalyzed cross-coupling reaction between 7-fluoroisoquinoline and 4-methylpiperazine.
Scientific Research Applications
7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
7-fluoro-1-(4-methylpiperazin-1-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-17-6-8-18(9-7-17)14-13-10-12(15)3-2-11(13)4-5-16-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMOLLDYISCLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.